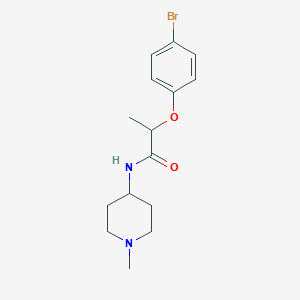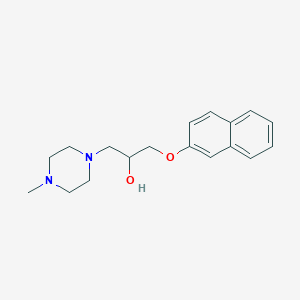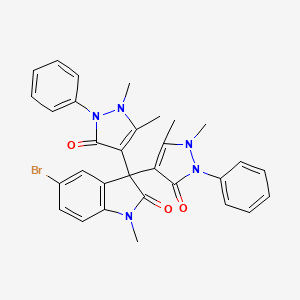
2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmacology. It is a synthetic compound that is primarily used as a research tool to investigate the biochemical and physiological effects of its mechanism of action. The purpose of
Wirkmechanismus
The mechanism of action of 2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide involves its interaction with dopamine and serotonin receptors in the brain. It has been shown to act as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors. This interaction leads to the modulation of neurotransmitter release and subsequent changes in neuronal activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide are complex and depend on the specific receptors it interacts with. It has been shown to increase dopamine and serotonin release in the brain, leading to changes in mood, cognition, and behavior. It has also been shown to modulate the activity of GABAergic and glutamatergic neurons, which are involved in the regulation of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide in lab experiments include its selectivity for dopamine and serotonin receptors, its ability to modulate neurotransmitter release, and its potential therapeutic applications in the treatment of neurological disorders. However, there are also limitations to its use, including its potential for off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are many future directions for research on 2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide. One potential direction is to investigate its potential therapeutic applications in the treatment of neurological disorders, including schizophrenia, depression, and anxiety. Another direction is to study its interactions with other neurotransmitter systems in the brain, including the glutamatergic and GABAergic systems. Additionally, future research could focus on developing derivatives of 2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide with improved selectivity and solubility properties.
Synthesemethoden
The synthesis of 2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide involves a multistep process that requires the use of various reagents and solvents. The first step involves the reaction of 4-bromophenol with 2-bromoethylamine hydrobromide in the presence of a base to produce 2-(4-bromophenoxy)ethylamine. This intermediate is then reacted with 1-methyl-4-piperidinol in the presence of a coupling reagent to produce 2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide is primarily used as a research tool to investigate the biochemical and physiological effects of its mechanism of action. It has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including schizophrenia, depression, and anxiety. It has also been used as a tool to study the role of dopamine and serotonin receptors in the brain.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-N-(1-methylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-11(20-14-5-3-12(16)4-6-14)15(19)17-13-7-9-18(2)10-8-13/h3-6,11,13H,7-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXMUXUIRGTJHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(CC1)C)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-(1-methylpiperidin-4-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-2-phenylethanamine](/img/structure/B4923948.png)

![2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4923975.png)
![5-{3-[3-(3,5-difluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-3-oxopropyl}-3-isoxazolol](/img/structure/B4923978.png)
![N-(4-methyl-2-nitrophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4923981.png)
![isopropyl 4-{[2-(3-bromophenoxy)propanoyl]amino}benzoate](/img/structure/B4923983.png)

![N-(3,4-dichlorophenyl)-N'-{3-[({[(3,4-dichlorophenyl)amino]carbonyl}amino)methyl]-3,5,5-trimethylcyclohexyl}urea](/img/structure/B4924012.png)
![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4924019.png)
![N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B4924022.png)
![1-[(2-methoxyphenoxy)acetyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4924025.png)
![8,8-dimethyl-10-{[(4-methylphenyl)amino]methylene}-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B4924033.png)
![1-(2-hydroxy-4a,6a,7a-trimethylhexadecahydro-6bH-naphtho[2',1':4,5]indeno[1,2-b]oxiren-6b-yl)ethanone](/img/structure/B4924040.png)
